![molecular formula C7H5ClN2OS B180012 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-63-3](/img/structure/B180012.png)

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

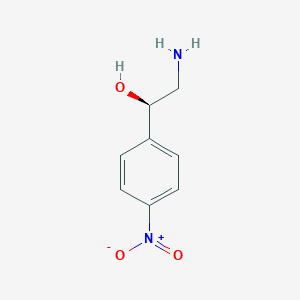

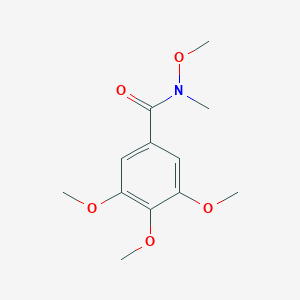

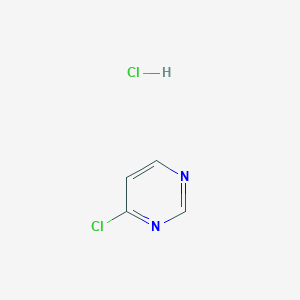

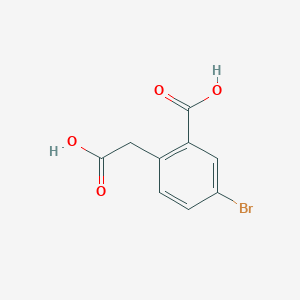

“6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2OS . It’s a derivative of imidazothiazole .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The average mass of the molecule is 200.645 Da .Aplicaciones Científicas De Investigación

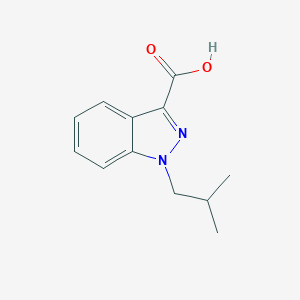

Synthetic Utilities in Heterocyclic Chemistry

Heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, are crucial in the synthesis of diverse organic molecules. Their utility spans the synthesis of benzimidazoles, quinoxalines, and diazepines, highlighting their versatility in creating pharmacologically relevant structures. The condensation of o-phenylenediamines with electrophilic reagents, a process relevant to the synthesis of such compounds, underscores their importance in medicinal chemistry for developing therapeutic agents with antihypertensive, diuretic, and antitumor properties (Ibrahim, 2011).

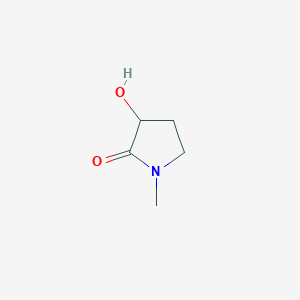

Role in Anticancer Research

The Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is pivotal in generating biologically active molecules, including imidazo[2,1-b][1,3]thiazole derivatives. This reaction's adaptability has led to the development of compounds demonstrating significant anticancer activity, targeting various cancer biomarkers such as DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022). This highlights the potential of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in cancer research, offering a scaffold for synthesizing novel anticancer agents.

Electrophilic Substitution Reactions

In the synthesis of phosphorus-containing heterocycles, the electrophilic substitution reaction plays a critical role. The ability to introduce various electrophiles into heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, underlines the compound's significance in creating molecules with potential insecticidal, herbicidal, and therapeutic applications. The versatility in functionalization allows for the exploration of new biological activities and the development of compounds with enhanced pharmacological profiles (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

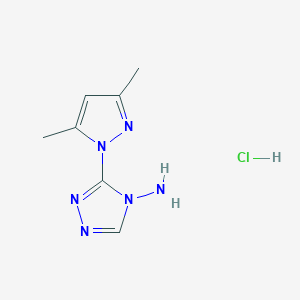

Applications in Medicinal Chemistry

Benzothiazoles and their derivatives, structurally related to 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been extensively studied for their medicinal properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural versatility of benzothiazoles allows for their use in designing novel therapeutic agents, indicating the potential applications of the compound for developing new drugs (Bhat & Belagali, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cancer cells .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions such as the baylis–hillman reaction .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways in cancer cells .

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cells .

Propiedades

IUPAC Name |

6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNCCGDAPCLMRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(N12)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443045 |

Source

|

| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde | |

CAS RN |

178449-63-3 |

Source

|

| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)